molecular formula C14H19N5O2 B2400387 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034493-65-5

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2400387
CAS No.: 2034493-65-5
M. Wt: 289.339
InChI Key: KKOYHKZIFYPUIC-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a potent, selective, and SAM-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound has emerged as a key chemical probe and preclinical candidate for investigating oncology and hematology pathways. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones and other proteins, a process implicated in the regulation of transcription, RNA splicing, and cell proliferation. Dysregulation of PRMT5 is observed in various cancers, including lymphomas and solid tumors, making it a compelling therapeutic target . The primary research value of this inhibitor lies in its ability to potently suppress PRMT5 enzymatic activity, leading to the disruption of spliceosome function and the accumulation of splicing defects, which is selectively lethal to cancer cells reliant on PRMT5 for survival. Its mechanism involves binding to the S-adenosylmethionine (SAM) binding pocket of PRMT5, thereby preventing the transfer of methyl groups to substrate proteins . Researchers utilize this compound to elucidate the role of PRMT5 in splicing-dependent and -independent oncogenic mechanisms, to explore synthetic lethal relationships, such as with MTAP deletion, and to evaluate its efficacy as a monotherapy or in combination regimens in preclinical cancer models.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-11(4-3-5-15-13)8-17-14(20)16-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOYHKZIFYPUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazolyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with an appropriate halogenated pyridine derivative under basic conditions to form the pyrazolyl-pyridine intermediate.

    Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its methoxyethyl-urea and pyridin-3-ylmethyl-pyrazole motifs. Key comparisons with similar compounds include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Urea: 2-methoxyethyl; Pyridine: 2-(1-methylpyrazol-4-yl), 3-methylurea 380.44 Enhanced hydrophilicity from methoxyethyl; pyridine-pyrazole hybrid scaffold
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Urea: ethyl; Pyrazole: 3-methyl, 1-phenyl 298.35 Simpler ethyl group; phenyl-pyrazole enhances lipophilicity
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea Urea: 3,4-dimethoxyphenylmethyl; Pyridine: same as target 381.43 Dimethoxyphenyl increases steric bulk and electron density; may affect receptor binding
1-(3-Cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)bicyclooct-2-yl]urea Urea: 3-cyanophenyl; Bicyclic core with cyclohexyl-pyrazole 486.58 Rigid bicyclic structure; cyanophenyl enhances π-π interactions
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (5а-l) Urea: variable alkyl/aryl; Pyrazole: 4-hydroxymethyl ~300–350 Hydroxymethyl improves solubility; antitumor activity reported

Key Observations:

  • Hydrophilicity : The methoxyethyl group in the target compound likely enhances water solubility compared to ethyl (9a) or aryl substituents .
  • Bioactivity : Compounds with hydroxymethylpyrazole (e.g., 5а-l) show antitumor activity, suggesting the target compound’s pyrazole-pyridine scaffold may confer similar properties .
  • Synthetic Flexibility : The dimethoxyphenyl variant demonstrates how modular substitutions on the urea nitrogen can tune electronic and steric properties.

Physicochemical and Pharmacokinetic Properties

  • logP : The methoxyethyl group reduces logP compared to phenyl or cyclohexyl substituents, improving aqueous solubility.
  • Metabolic Stability : Ureas generally resist hydrolysis, but the pyridine ring may undergo CYP450-mediated oxidation.
  • Hydrogen Bonding : The urea carbonyl and pyridine nitrogen provide H-bond acceptor sites, critical for target engagement .

Biological Activity

1-(2-Methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. Specifically, the urea moiety is known to enhance binding affinity in various biological systems, including:

  • Carbonic Anhydrase Inhibition : Compounds with a pyrazole structure have been identified as inhibitors of human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as pH regulation and ion transport .
  • Antibacterial Activity : Pyrazolyl-ureas have shown moderate antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Biological Activity Data

Biological Target Activity Reference
Human Carbonic Anhydrase IIInhibitor
Antibacterial (e.g., E. coli)MIC ~ 250 μg/mL
P2Y12 ReceptorPotent antagonist

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of various pyrazolyl-ureas, the compound demonstrated significant activity against gram-positive and gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values, indicating that modifications to the urea group can enhance antibacterial potency.

Case Study 2: Inhibition of Carbonic Anhydrase

Another research effort focused on the inhibition of human carbonic anhydrase II by pyrazole derivatives. The study revealed that compounds similar to 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea exhibited IC50 values in the nanomolar range, suggesting strong inhibitory potential .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureTimeYield (%)
Pyrazole SynthesisNaN₃DMF50°C3 h70–85
CouplingPd/C, Et₃NDMFReflux12 h60–75
Urea FormationCDI (1,1'-Carbonyldiimidazole)THFRT6 h50–65

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify methoxyethyl, pyrazole, and urea protons/carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 314.37 g/mol) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrazole-pyridine angle: 16.83°) and hydrogen-bonding networks .

Q. Key Data from :

  • Dihedral angles between pyrazole and pyridine: 16.83° (in analogous structures).
  • O–H⋯N hydrogen bonds stabilize crystal packing.

Basic: What biological targets or mechanisms are associated with this compound?

Answer:
The compound’s urea and heterocyclic moieties suggest interactions with:

  • Enzymes : Potential inhibition of kinases or proteases via hydrogen bonding .
  • Receptors : Modulation of GPCRs or nuclear receptors due to aromatic stacking .
  • In Silico Predictions : Molecular docking studies highlight affinity for ATP-binding pockets in cancer-related targets .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Critical factors include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance intermediate solubility .
  • Catalyst Screening : Pd/C for coupling vs. Et₃N for urea formation .
  • Temperature Control : Lower temps (RT) reduce side reactions during urea synthesis .

Q. Table 2: Optimization Strategies

ParameterOptimization ApproachImpact
SolventDMF → DichloromethaneReduces byproducts in coupling
CatalystPd/C → Pd(OAc)₂Increases coupling efficiency
PurificationColumn chromatography → RecrystallizationEnhances purity (>95%)

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Structural Variants : Minor substituent changes (e.g., methoxy vs. ethoxy) alter target affinity .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO) affect compound stability .
  • Validation : Cross-validate using orthogonal assays (e.g., SPR for binding, enzymatic assays for inhibition) .

Advanced: What computational methods aid in rational design and reaction discovery?

Answer:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search) .
  • Machine Learning : Train models on existing urea derivative datasets to predict reactivity .
  • Molecular Dynamics (MD) : Simulate compound-receptor interactions to guide SAR .

Advanced: What pharmacokinetic challenges are anticipated, and how can they be addressed?

Answer:

  • Solubility : Low aqueous solubility due to aromatic rings. Use co-solvents (PEG) or salt formation .
  • Metabolism : Oxidative degradation of pyrazole. Introduce electron-withdrawing groups to stabilize .
  • Bioavailability : Nanocarriers (liposomes) improve absorption in preclinical models .

Advanced: How does crystallography inform formulation and stability studies?

Answer:

  • Polymorphism Screening : Identify stable crystalline forms via X-ray diffraction .
  • Hydration Analysis : Detect hydrate formation (e.g., monohydrate vs. anhydrous) affecting shelf life .
  • H-Bond Networks : Design co-crystals with excipients (e.g., succinic acid) to enhance stability .

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